1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
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Overview
Description
1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with 2-aminopyridine, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1-Methyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1-Propyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Uniqueness
1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7N3O2 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-ethyl-2,3-dioxopyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O2/c1-2-13-9-7(8(14)10(13)15)3-6(4-11)5-12-9/h3,5H,2H2,1H3 |
InChI Key |
CXJXCOHORHEVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C#N)C(=O)C1=O |
Origin of Product |
United States |
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